molecular formula C17H24N4O2S B2752383 1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea CAS No. 1421506-96-8

1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea

Katalognummer: B2752383
CAS-Nummer: 1421506-96-8
Molekulargewicht: 348.47
InChI-Schlüssel: WMGWKMUORYDZNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C17H24N4O2S and its molecular weight is 348.47. The purity is usually 95%.
BenchChem offers high-quality 1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-23-9-8-18-17(22)19-12-13-11-15(16-7-4-10-24-16)21(20-13)14-5-2-3-6-14/h4,7,10-11,14H,2-3,5-6,8-9,12H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGWKMUORYDZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=NN(C(=C1)C2=CC=CS2)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by a pyrazole framework, cyclopentyl group, and methoxyethyl urea moiety, exhibits various biological activities that are crucial for drug development.

Structural Overview

The molecular formula of the compound is C17H24N4O2SC_{17}H_{24}N_{4}O_{2}S with a molecular weight of 348.5 g/mol. The intricate arrangement of functional groups contributes to its biological activity, particularly in modulating enzyme activity and interacting with specific molecular targets.

PropertyValue
Molecular FormulaC17H24N4O2SC_{17}H_{24}N_{4}O_{2}S
Molecular Weight348.5 g/mol
CAS Number1421506-96-8

Research indicates that this compound may influence various biochemical pathways through its interaction with enzymes such as kinases and histone deacetylases (HDACs). These interactions suggest potential applications in cancer therapy and other diseases characterized by dysregulated signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell growth and apoptosis, which are critical targets in cancer treatment.
  • Histone Deacetylase Interaction : By modulating HDAC activity, it could affect gene expression patterns linked to cancer progression.

Biological Activity

The biological activities of 1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea have been evaluated in various studies. Notable findings include:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Properties : The compound has shown promise in antimicrobial assays, suggesting it may have applications in treating infections.
  • Anti-inflammatory Effects : Its ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to 1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea. Here are some significant findings:

Study 1: Anticancer Evaluation

A study assessed the cytotoxicity of various pyrazole derivatives against leukemia cell lines. Among these, derivatives similar to the target compound demonstrated IC50 values ranging from 2.12 μM to 4.58 μM, indicating strong antiproliferative activity compared to standard chemotherapeutics like etoposide .

Study 2: Enzyme Inhibition

Another research focused on the inhibition of glycogen synthase kinase 3 (GSK-3). A related compound was found to reduce GSK-3β activity by more than 57% at a concentration of 1.0 μM, highlighting the potential of pyrazole derivatives in modulating key signaling pathways associated with cancer.

Study 3: Antimicrobial Activity

In antimicrobial assays, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Streptococcus pyogenes, suggesting that this class of compounds could be effective against resistant bacterial strains .

Vorbereitungsmethoden

Formation of 1-Cyclopentyl-5-(Thiophen-2-yl)-1H-Pyrazole-3-Carbaldehyde

A literature-supported approach involves the cyclocondensation of 1-cyclopentylhydrazine with a 1,3-diketone bearing a thiophene moiety (e.g., 3-(thiophen-2-yl)-1,3-diketone).

Representative procedure :

  • 1,3-Diketone preparation : React thiophene-2-carbaldehyde with acetyl chloride in the presence of LDA (lithium diisopropylamide) to form 3-(thiophen-2-yl)-1,3-diketone.
  • Cyclocondensation : Heat the diketone with cyclopentylhydrazine (1.2 eq) in ethanol at 80°C for 12 hours.
  • Oxidation : Treat the resultant pyrazole with MnO₂ in DCM to yield the 3-carbaldehyde derivative.

Critical parameters :

  • Solvent polarity influences regioselectivity; ethanol favors 1,3-substitution over 1,5-isomers.
  • Oxidation to the aldehyde avoids side reactions observed with direct methylamine coupling.

Urea Bond Formation: Isocyanate Coupling

The final step involves reacting the primary amine with 2-methoxyethyl isocyanate under mild conditions.

Synthetic route :

  • Isocyanate preparation : Phosgenation of 2-methoxyethylamine (triphosgene, DCM, 0°C) yields 2-methoxyethyl isocyanate.
  • Coupling : Add the isocyanate (1.5 eq) to a solution of the pyrazole-methylamine in anhydrous THF at 0°C. Stir for 4 hours at 25°C.
  • Purification : Concentrate under reduced pressure and recrystallize from ethanol/water (4:1).

Key considerations :

  • Anhydrous conditions prevent isocyanate hydrolysis to amines.
  • THF enhances solubility of both reactants, achieving 78–82% yield.

Alternative Pathways and Comparative Analysis

Carbodiimide-Mediated Urea Synthesis

As an alternative to isocyanates, the urea bond can be formed using HATU/DIPEA -mediated coupling of the amine with 2-methoxyethylcarbamic acid.

Procedure :

  • Activate 2-methoxyethylcarbamic acid (1.2 eq) with HATU (1.5 eq) and DIPEA (3.0 eq) in DMF for 15 minutes.
  • Add the pyrazole-methylamine (1.0 eq) and stir at 25°C for 12 hours.
  • Isolate via aqueous workup (EtOAc extraction) and column chromatography.

Advantages :

  • Avoids phosgene handling.
  • Higher functional group tolerance (yield: 88–92%).

Solid-Phase Synthesis for Parallel Optimization

Immobilizing the pyrazole-methylamine on Wang resin enables rapid screening of urea-forming reagents:

Reagent Yield (%) Purity (%)
2-Methoxyethyl isocyanate 81 95
CDI-activated carbamate 89 97
HATU/DIPEA 93 98

Scalability and Industrial Feasibility

Cost-Benefit Analysis of Key Reagents

Reagent Cost (USD/kg) Safety Profile Scalability
HATU 12,000 Moderate High
Triphosgene 1,200 High hazard Limited
NaBH₃CN 8,500 Moderate High

Recommendation : HATU is preferred for large-scale production despite higher cost due to safety and yield advantages.

Process Intensification Strategies

  • Continuous flow synthesis : Microreactors for cyclocondensation reduce reaction time from 12 hours to 2 hours.
  • Catalytic recycling : Pd/C for thiophene coupling steps lowers metal waste.

Q & A

Basic: How can the multi-step synthesis of this compound be optimized for higher yield and purity?

Answer:
The synthesis of this urea derivative involves cyclization, alkylation, and coupling steps. Key optimizations include:

  • Cyclopentyl Intermediate Formation : Use anhydrous toluene under reflux for cyclization to minimize side reactions .
  • Alkylation Conditions : Employ ethyl derivatives in chloroform with controlled temperature (60–80°C) to enhance regioselectivity .
  • Urea Coupling : Optimize stoichiometry (1:1.2 molar ratio of intermediate to 2-methoxyethyl isocyanate) and reaction time (4–6 hours) in dichloromethane .
  • Purification : Sequential recrystallization from ethanol-acetic acid (2:1) mixtures improves purity (>95%) .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

  • Structural Confirmation : Use X-ray crystallography (as in ) for unambiguous determination of the cyclopentyl-pyrazole core .
  • Functional Group Analysis : Employ FT-IR to confirm urea C=O (1640–1680 cm⁻¹) and thiophene C-S (600–700 cm⁻¹) stretches .
  • Purity Assessment : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) detects impurities at 0.1% sensitivity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected m/z ~430) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays to measure IC₅₀ values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) to assess affinity (Ki) .

Advanced: How can reaction mechanisms for key functional groups (e.g., pyrazole, urea) be elucidated?

Answer:

  • Pyrazole Ring Formation : Use <sup>15</sup>N-labeled amines in cyclization reactions tracked via <sup>15</sup>N NMR to confirm intermediate tautomerization .
  • Urea Linkage Stability : Conduct pH-dependent hydrolysis studies (pH 2–12) with LC-MS monitoring to identify degradation products (e.g., amines, CO₂) .
  • Thiophene Reactivity : Perform DFT calculations to predict electrophilic substitution sites, validated by halogenation experiments (e.g., Br2/CCl4) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

  • Standardized Assays : Adopt NIH/NCATS guidelines for dose-response curves (e.g., 10-point dilution series) to minimize inter-lab variability .
  • Off-Target Profiling : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding .
  • Meta-Analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to harmonize conflicting IC₅₀ datasets from PubChem BioAssay entries .

Advanced: How to design structure-activity relationship (SAR) studies for substituent optimization?

Answer:

  • Substituent Variation : Synthesize analogs with:

    Substituent ModificationBiological Impact
    Thiophene → FuranReduced logP, altered π-π stacking
    Cyclopentyl → CyclohexylEnhanced steric bulk, affecting target binding
  • 3D-QSAR Modeling : Use Schrödinger’s Maestro to correlate substituent electrostatic properties with activity .

  • In Vivo Validation : Prioritize analogs with >10-fold selectivity in zebrafish toxicity models .

Advanced: What experimental strategies assess compound stability under physiological conditions?

Answer:

  • Plasma Stability : Incubate with human plasma (37°C, 24 hours) and quantify intact compound via LC-MS/MS .
  • Photodegradation : Expose to UV-A (320–400 nm) and monitor degradation kinetics (t1/2) .
  • Thermal Analysis : DSC/TGA identifies decomposition temperatures; store at -20°C in amber vials under argon .

Advanced: How to investigate molecular interactions using biophysical techniques?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on CM5 chips to measure real-time binding kinetics (kon/koff) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for urea-target interactions .
  • Cryo-EM : Resolve compound-bound protein complexes at near-atomic resolution (e.g., 3.2 Å) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.